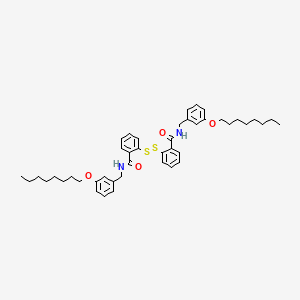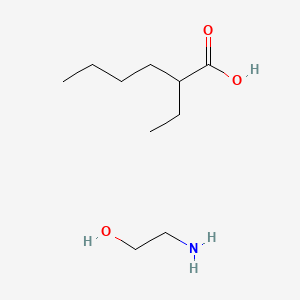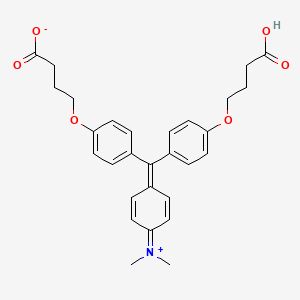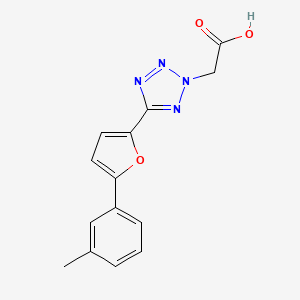
Benzamide, 2,2'-dithiobis(N-((3-(octyloxy)phenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a dithiobis group and an octyloxyphenyl moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) typically involves the reaction of 2,2’-dithiobisbenzoic acid with an amine derivative. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiobis group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reaction conditions include the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of substituted benzamides with different functional groups.
科学的研究の応用
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Methylbenzamide
Uniqueness
Benzamide, 2,2’-dithiobis(N-((3-(octyloxy)phenyl)methyl)-) is unique due to its dithiobis group and octyloxyphenyl moiety, which impart distinct chemical and biological properties. Compared to other benzamides, this compound exhibits enhanced antioxidant and antibacterial activities, making it a valuable candidate for further research and development .
特性
CAS番号 |
37806-27-2 |
|---|---|
分子式 |
C44H56N2O4S2 |
分子量 |
741.1 g/mol |
IUPAC名 |
N-[(3-octoxyphenyl)methyl]-2-[[2-[(3-octoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C44H56N2O4S2/c1-3-5-7-9-11-17-29-49-37-23-19-21-35(31-37)33-45-43(47)39-25-13-15-27-41(39)51-52-42-28-16-14-26-40(42)44(48)46-34-36-22-20-24-38(32-36)50-30-18-12-10-8-6-4-2/h13-16,19-28,31-32H,3-12,17-18,29-30,33-34H2,1-2H3,(H,45,47)(H,46,48) |
InChIキー |
HUNQGRCEYLWQMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)










